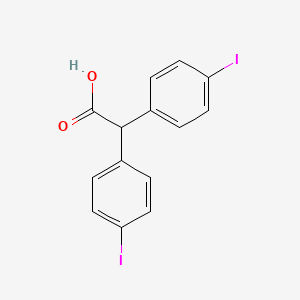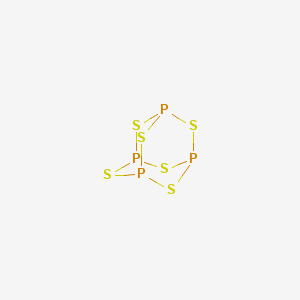
Tetraphosphorus hexasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus hexasulfide is an inorganic compound with the chemical formula P₄S₆. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, consisting of a tetrahedral array of four phosphorus atoms bonded to six sulfur atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphorus hexasulfide can be synthesized through the thermolysis of mixtures of phosphorus and sulfur. One common method involves abstracting a sulfur atom from tetraphosphorus heptasulfide (P₄S₇) using triphenylphosphine: [ \text{P}_4\text{S}_7 + \text{Ph}_3\text{P} \rightarrow \text{P}_4\text{S}_6 + \text{Ph}_3\text{PS} ] Another method involves treating alpha-tetraphosphorus pentasulfide (α-P₄S₅) with triphenylarsine sulfide in carbon disulfide (CS₂) to yield alpha-tetraphosphorus hexasulfide (α-P₄S₆) .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorus hexasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine.
Reduction: Reduction reactions often involve reagents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphorus oxides and sulfur oxides.
Reduction: Reduction can produce lower phosphorus sulfides or elemental phosphorus and sulfur.
Substitution: Substitution reactions can yield various phosphorus halides and sulfur-containing compounds.
Applications De Recherche Scientifique
Tetraphosphorus hexasulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds and as a precursor for the preparation of organophosphorus compounds.
Medicine: this compound and its derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents.
Mécanisme D'action
The mechanism by which tetraphosphorus hexasulfide exerts its effects involves its ability to undergo homolytic substitution reactions. This mechanism is responsible for its radical-trapping antioxidant activity. The compound’s molecular targets include various reactive oxygen species and free radicals, which it neutralizes through the formation of stabilized perthiyl radicals .
Comparaison Avec Des Composés Similaires
- Phosphorus sesquisulfide (P₄S₃)
- Phosphorus pentasulfide (P₄S₅)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
Comparison: Tetraphosphorus hexasulfide is unique among phosphorus sulfides due to its specific molecular structure and reactivity. Unlike phosphorus sesquisulfide, which is used in match production, this compound has broader applications in chemistry and industry. Compared to phosphorus pentasulfide, which is produced on a larger scale, this compound is more specialized and used in specific research and industrial applications .
Propriétés
Numéro CAS |
12165-71-8 |
|---|---|
Formule moléculaire |
P4S6 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
Clé InChI |
ZYCRSZQVMREWQH-UHFFFAOYSA-N |
SMILES canonique |
P12SP3SP(S1)SP(S2)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
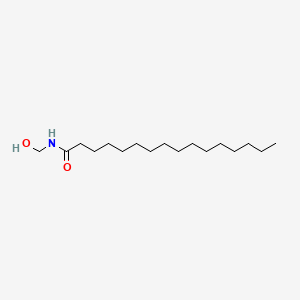
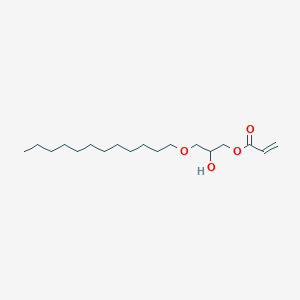
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
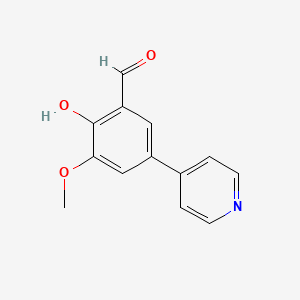
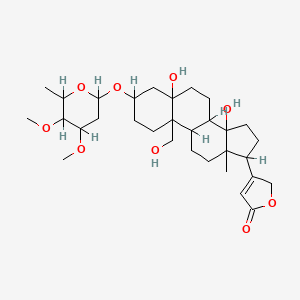
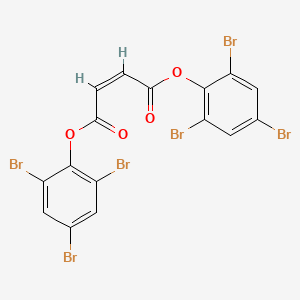
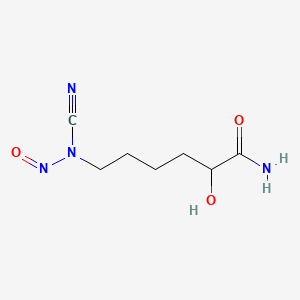

![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

